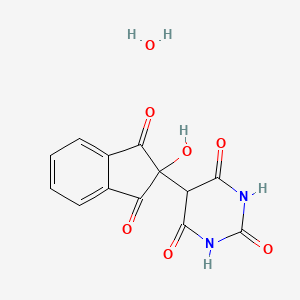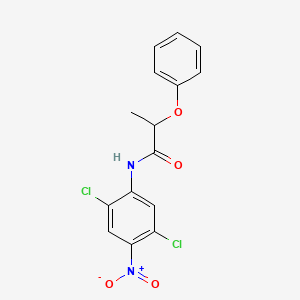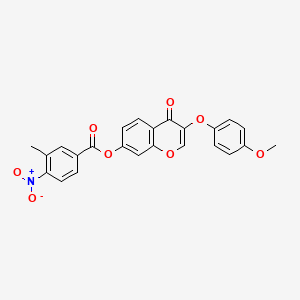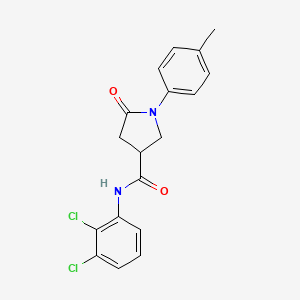
5-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidinetrione derivatives often involves multicomponent reactions, which are recognized for their efficiency in generating complex molecules from simpler precursors. For instance, Ryzhkova et al. (2023) elaborated a simple and efficient tandem Knoevenagel–Michael protocol for synthesizing a compound structurally similar to our molecule of interest, demonstrating the utility of multicomponent reactions in creating diverse molecular structures with high atom economy (Ryzhkova et al., 2023).
Molecular Structure Analysis
Beaton, Willey, and Drew (1987) investigated the crystal and molecular structure of a phenylhydrazone derivative of alloxan, which shares the pyrimidinetrione core with our compound of interest. Their work, utilizing X-ray crystallography, revealed extensive intra- and intermolecular hydrogen bonding, indicating the potential for complex molecular interactions within similar compounds (Beaton, Willey, & Drew, 1987).
Chemical Reactions and Properties
The reactivity of pyrimidinetriones and related compounds is illustrated by the work of Poje et al. (1983), who described the synthesis and diabetogenic action of 5-imino-2,4,6(1H,3H,5H)-pyrimidinetrione salts, highlighting the chemical versatility and biological relevance of these compounds (Poje et al., 1983).
Physical Properties Analysis
The physical properties of compounds similar to 5-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione hydrate, such as solubility, melting point, and stability, can be inferred from the structural analysis and hydrogen bonding studies. The work by Beaton et al. provides insight into how hydrogen bonding can influence the physical properties of pyrimidinetrione derivatives (Beaton, Willey, & Drew, 1987).
Eigenschaften
IUPAC Name |
5-(2-hydroxy-1,3-dioxoinden-2-yl)-1,3-diazinane-2,4,6-trione;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O6.H2O/c16-8-5-3-1-2-4-6(5)9(17)13(8,21)7-10(18)14-12(20)15-11(7)19;/h1-4,7,21H,(H2,14,15,18,19,20);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCGUANEFDPUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C3C(=O)NC(=O)NC3=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5035086.png)

![N~2~-(2-fluorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5035092.png)

![N-(3-chloro-2-methylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5035102.png)

![2-methyl-5-(4-{[1-(3-pyridinylmethyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B5035124.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5035135.png)
![4-(4-morpholinylmethyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5035137.png)
![2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5035164.png)
![1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5035175.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5035181.png)
![4-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5035185.png)